3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-methoxy-4-phenylcoumarin
Overview
Description
3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to the coumarin core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions using automated reactors to ensure consistent quality and efficiency. The use of continuous flow reactors can enhance reaction efficiency and scalability, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-phenylcoumarin: Lacks the methoxy group, which may affect its chemical and biological properties.
7-Methoxy-4-phenylcoumarin: Lacks the dichlorophenyl group, potentially altering its activity profile.
4-Phenylcoumarin: A simpler coumarin derivative without the dichlorophenyl and methoxy groups.
Uniqueness
3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin is unique due to the presence of both dichlorophenyl and methoxy groups, which may enhance its biological activity and specificity. The combination of these functional groups can lead to distinct chemical reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c1-26-15-8-10-17-19(12-15)27-22(25)21(16-9-7-14(23)11-18(16)24)20(17)13-5-3-2-4-6-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMOYKMLMXSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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